molecular formula C10H11ClO B8005749 (S)-alpha-Allyl-4-chlorobenzyl alcohol

(S)-alpha-Allyl-4-chlorobenzyl alcohol

Cat. No.: B8005749
M. Wt: 182.64 g/mol
InChI Key: GJODRJDLQVBTMF-JTQLQIEISA-N
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Description

(S)-alpha-Allyl-4-chlorobenzyl alcohol is an organic compound characterized by the presence of an allyl group, a chlorobenzyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-alpha-Allyl-4-chlorobenzyl alcohol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method includes the hydroboration-oxidation of the corresponding alkene, where the alkene undergoes hydroboration followed by oxidation to yield the alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-alpha-Allyl-4-chlorobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to the corresponding aldehyde or ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in ether.

Major Products Formed

    Oxidation: Formation of the corresponding aldehyde or ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of alkyl halides or other substituted products.

Scientific Research Applications

(S)-alpha-Allyl-4-chlorobenzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-alpha-Allyl-4-chlorobenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-alpha-Allyl-4-chlorobenzyl alcohol: The enantiomer of (S)-alpha-Allyl-4-chlorobenzyl alcohol with similar structural features but different stereochemistry.

    4-Chlorobenzyl alcohol: Lacks the allyl group but shares the chlorobenzyl and hydroxyl groups.

    Allyl alcohol: Contains the allyl group but lacks the chlorobenzyl group.

Uniqueness

This compound is unique due to its specific combination of an allyl group, a chlorobenzyl group, and a hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1S)-1-(4-chlorophenyl)but-3-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10,12H,1,3H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJODRJDLQVBTMF-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H](C1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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